molecular formula C9H15FO2S B6589701 {bicyclo[2.2.2]octan-1-yl}methanesulfonyl fluoride CAS No. 2137742-96-0

{bicyclo[2.2.2]octan-1-yl}methanesulfonyl fluoride

Cat. No.: B6589701
CAS No.: 2137742-96-0
M. Wt: 206.28 g/mol
InChI Key: REGQAAICFTUQSU-UHFFFAOYSA-N
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Description

{bicyclo[2.2.2]octan-1-yl}methanesulfonyl fluoride is a chemical compound with the molecular formula C9H15FO2S. It is characterized by a bicyclic structure, which consists of two fused cyclohexane rings and a methanesulfonyl fluoride group attached to the bicyclo[2.2.2]octane framework. This compound is of interest in various fields of scientific research due to its unique structural and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {bicyclo[2.2.2]octan-1-yl}methanesulfonyl fluoride typically involves the reaction of {bicyclo[2.2.2]octan-1-yl}methanesulfonyl chloride with a fluoride source. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. Common fluoride sources include potassium fluoride (KF) or cesium fluoride (CsF) in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile (CH3CN).

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions

{bicyclo[2.2.2]octan-1-yl}methanesulfonyl fluoride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl fluoride group can be displaced by nucleophiles such as amines, alcohols, or thiols, leading to the formation of sulfonamide, sulfonate ester, or sulfonothioate derivatives.

    Hydrolysis: In the presence of water or aqueous base, the sulfonyl fluoride group can hydrolyze to form the corresponding sulfonic acid.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to yield the corresponding sulfonyl hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as primary or secondary amines, alcohols, or thiols in the presence of a base (e.g., triethylamine) under anhydrous conditions.

    Hydrolysis: Aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH) solutions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

Major Products Formed

    Sulfonamides: Formed from the reaction with amines.

    Sulfonate Esters: Formed from the reaction with alcohols.

    Sulfonothioates: Formed from the reaction with thiols.

    Sulfonic Acid: Formed from hydrolysis.

Scientific Research Applications

Chemistry

In chemistry, {bicyclo[2.2.2]octan-1-yl}methanesulfonyl fluoride is used as a building block for the synthesis of more complex molecules. Its unique structure and reactivity make it valuable in the development of new synthetic methodologies and the study of reaction mechanisms.

Biology

In biological research, this compound can be used to modify biomolecules, such as proteins and nucleic acids, through sulfonylation reactions. This modification can alter the biological activity or stability of the biomolecules, providing insights into their function and potential therapeutic applications.

Medicine

In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its ability to form stable sulfonamide bonds with biological targets makes it a candidate for the development of enzyme inhibitors or receptor modulators.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, such as surfactants, detergents, and polymers. Its reactivity and stability make it suitable for various applications in materials science and chemical manufacturing.

Mechanism of Action

The mechanism of action of {bicyclo[2.2.2]octan-1-yl}methanesulfonyl fluoride involves the formation of covalent bonds with nucleophilic sites on target molecules. The sulfonyl fluoride group is highly electrophilic, allowing it to react with nucleophiles such as amines, hydroxyl groups, or thiol groups. This covalent modification can inhibit the activity of enzymes or alter the function of proteins and other biomolecules.

Comparison with Similar Compounds

Similar Compounds

    {bicyclo[2.2.2]octan-1-yl}methanesulfonyl chloride: Similar structure but with a sulfonyl chloride group instead of a sulfonyl fluoride group.

    {bicyclo[2.2.2]octan-1-yl}methanesulfonic acid: Similar structure but with a sulfonic acid group instead of a sulfonyl fluoride group.

    {bicyclo[2.2.2]octan-1-yl}methanesulfonamide: Similar structure but with a sulfonamide group instead of a sulfonyl fluoride group.

Uniqueness

The uniqueness of {bicyclo[2.2.2]octan-1-yl}methanesulfonyl fluoride lies in its sulfonyl fluoride group, which imparts distinct reactivity compared to its sulfonyl chloride, sulfonic acid, and sulfonamide counterparts. The sulfonyl fluoride group is more stable and less prone to hydrolysis, making it useful in applications where prolonged stability is required.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for '{bicyclo[2.2.2]octan-1-yl}methanesulfonyl fluoride' involves the reaction of bicyclo[2.2.2]octan-1-ylmethanol with methanesulfonyl chloride in the presence of a base to form the desired product.", "Starting Materials": [ "Bicyclo[2.2.2]octan-1-ylmethanol", "Methanesulfonyl chloride", "Base (e.g. triethylamine)" ], "Reaction": [ "To a solution of bicyclo[2.2.2]octan-1-ylmethanol in a suitable solvent (e.g. dichloromethane), add a stoichiometric amount of methanesulfonyl chloride.", "Add a base (e.g. triethylamine) to the reaction mixture to catalyze the reaction.", "Stir the reaction mixture at room temperature for several hours until the reaction is complete.", "Extract the product with a suitable solvent (e.g. ethyl acetate) and wash with water and brine.", "Dry the organic layer over anhydrous sodium sulfate and concentrate the solution under reduced pressure.", "Purify the crude product by column chromatography to obtain the desired '{bicyclo[2.2.2]octan-1-yl}methanesulfonyl fluoride' product." ] }

CAS No.

2137742-96-0

Molecular Formula

C9H15FO2S

Molecular Weight

206.28 g/mol

IUPAC Name

1-bicyclo[2.2.2]octanylmethanesulfonyl fluoride

InChI

InChI=1S/C9H15FO2S/c10-13(11,12)7-9-4-1-8(2-5-9)3-6-9/h8H,1-7H2

InChI Key

REGQAAICFTUQSU-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC1CC2)CS(=O)(=O)F

Purity

95

Origin of Product

United States

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